molecular formula C8H9FO4 B2545067 Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate CAS No. 2551120-22-8

Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate

Cat. No.: B2545067
CAS No.: 2551120-22-8
M. Wt: 188.154
InChI Key: IWGHQMBMNXLNQG-UHFFFAOYSA-N
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Description

Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate is an organic compound that features a fluorinated cyclopropyl group attached to a dioxobutanoate ester

Preparation Methods

One common method is the Stille cross-coupling reaction, which uses a (1-fluorocyclopropyl)tin reagent to introduce the fluorocyclopropyl group to the dioxobutanoate ester . This reaction is performed under mild conditions and is compatible with a variety of functional groups.

Industrial production methods for this compound may involve similar cross-coupling reactions, optimized for large-scale synthesis. The use of bench-stable reagents and scalable reaction conditions are crucial for efficient industrial production .

Chemical Reactions Analysis

Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorocyclopropyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate exerts its effects involves interactions with molecular targets through its fluorinated cyclopropyl group. This group can influence the compound’s conformation, pKa, and lipophilicity, thereby affecting its binding to biological targets and its overall pharmacokinetic profile . The specific pathways involved depend on the context in which the compound is used, such as in drug design or material science.

Comparison with Similar Compounds

Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate can be compared to other fluorinated compounds, such as trifluoromethylated aromatics and other fluorocyclopropyl derivatives. Its uniqueness lies in the specific arrangement of the fluorocyclopropyl group and the dioxobutanoate ester, which imparts distinct chemical and physical properties .

Similar compounds include:

Properties

IUPAC Name

methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO4/c1-13-7(12)5(10)4-6(11)8(9)2-3-8/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGHQMBMNXLNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1(CC1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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